molecular formula C13H15NO6 B12910519 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- CAS No. 50915-99-6

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-

Katalognummer: B12910519
CAS-Nummer: 50915-99-6
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: ZWMIIIHUIXPCEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. The compound features a 1,3-oxazolidin-2-one ring structure, which is a cyclic carbamate, and a 3,4,5-trimethoxybenzoyl group. This combination of structural elements makes it a valuable molecule in medicinal chemistry and synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate oxazolidinone precursor. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the amino group of the oxazolidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This prevents the formation of the initiation complex and subsequent protein synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the 3,4,5-trimethoxybenzoyl group enhances its ability to interact with molecular targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

50915-99-6

Molekularformel

C13H15NO6

Molekulargewicht

281.26 g/mol

IUPAC-Name

3-(3,4,5-trimethoxybenzoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO6/c1-17-9-6-8(7-10(18-2)11(9)19-3)12(15)14-4-5-20-13(14)16/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

ZWMIIIHUIXPCEP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.